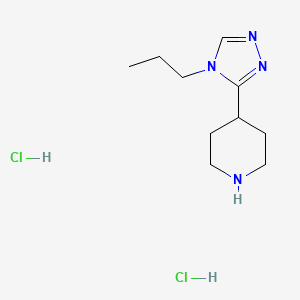

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is characterized by a sophisticated arrangement of heterocyclic rings connected through a direct carbon-carbon bond. The compound exhibits a molecular formula that can be derived from the parent structure, where the core framework consists of a six-membered piperidine ring directly bonded to a five-membered 1,2,4-triazole ring system. The propyl substituent is attached to the nitrogen atom at position 4 of the triazole ring, providing additional steric bulk and influencing the overall molecular conformation.

The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference has been consistently observed in related piperidine-containing compounds, as demonstrated in crystallographic studies of similar triazole-piperidine derivatives. The nitrogen atom in the piperidine ring serves as a potential hydrogen bond acceptor and can participate in protonation reactions, particularly relevant for the dihydrochloride salt formation.

The 1,2,4-triazole ring system exhibits planar geometry due to its aromatic nature, with all ring atoms lying essentially in the same plane. The propyl chain attached to the nitrogen atom introduces conformational flexibility to the molecule, allowing for multiple rotameric states around the carbon-nitrogen and carbon-carbon bonds. This structural feature contributes to the dynamic behavior of the compound in solution and solid-state environments.

| Structural Parameter | Value | Reference State |

|---|---|---|

| Molecular Formula (Parent) | C₁₀H₁₈N₄ | Free Base Form |

| Molecular Weight (Parent) | 194.28 g/mol | Calculated |

| Triazole Ring Planarity | Planar | Aromatic System |

| Piperidine Conformation | Chair | Preferred State |

The crystallographic analysis reveals specific bond lengths and angles that are characteristic of triazole-piperidine hybrid systems. The carbon-carbon bond connecting the triazole and piperidine rings typically exhibits a length consistent with single bond character, while maintaining sufficient conjugation to influence the electronic properties of both ring systems. The dihydrochloride salt formation introduces additional structural considerations, as the protonation sites and chloride ion positioning significantly influence the overall crystal packing arrangements.

The intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the protonated nitrogen centers and chloride counterions. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound, including melting point, solubility, and hygroscopic behavior. The packing efficiency and space group symmetry are determined by the optimal arrangement of these hydrogen bonding motifs throughout the crystal structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The nuclear magnetic resonance spectroscopic profile of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride provides detailed information about the molecular environment of individual nuclei within the structure. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that allow for unambiguous identification of different structural components. The triazole ring proton appears as a distinctive singlet in the aromatic region, typically observed around 8.0-8.5 parts per million, reflecting the deshielded nature of this hydrogen due to the electron-withdrawing effect of the nitrogen atoms.

The piperidine ring protons display a complex multipicity pattern characteristic of axial and equatorial protons in a chair conformation. The methylene protons adjacent to the nitrogen atom typically appear as a broad multiplet due to rapid exchange processes and coupling with neighboring protons. The propyl chain attached to the triazole nitrogen exhibits a characteristic triplet-multiplet-triplet pattern for the methyl, methylene, and terminal methylene groups, respectively.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Triazole Ring Proton | 8.2-8.5 | Singlet | Aromatic Hydrogen |

| Propyl Methyl | 1.2-1.4 | Triplet | Terminal Methyl |

| Propyl Methylene | 2.0-2.2 | Multiplet | Chain Methylene |

| Piperidine Methylene | 2.8-3.2 | Multiplet | Ring Protons |

The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule. The triazole carbon atoms appear in distinct chemical shift regions, with the carbon bearing the piperidine substituent typically observed around 150-160 parts per million. The piperidine ring carbons exhibit chemical shifts characteristic of saturated aliphatic systems, while the propyl chain carbons appear in the expected aliphatic region with distinct patterns for primary, secondary, and tertiary carbons.

Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The nitrogen-hydrogen stretching vibrations of the protonated piperidine nitrogen appear as broad absorptions in the 3000-3500 wavenumber region. The triazole ring exhibits characteristic absorptions around 1600-1500 wavenumbers corresponding to carbon-nitrogen and nitrogen-nitrogen stretching modes. The presence of chloride counterions influences the overall spectroscopic profile through ionic interactions and hydrogen bonding effects.

Mass spectrometry analysis of the compound typically shows the molecular ion peak corresponding to the parent free base structure, as the dihydrochloride salt often undergoes fragmentation during the ionization process. The base peak usually corresponds to either the intact molecular ion or characteristic fragmentation patterns involving cleavage of the propyl chain or ring-opening processes. Tandem mass spectrometry techniques provide additional structural confirmation through characteristic fragmentation pathways that are unique to triazole-piperidine hybrid systems.

Computational Modeling of Electronic and Steric Properties

Computational modeling using density functional theory provides comprehensive insights into the electronic structure and steric properties of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic distribution and reactivity patterns within the molecule. The triazole ring system typically contributes significantly to both frontier molecular orbitals, with the nitrogen atoms playing crucial roles in determining the electronic properties.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the chemical stability and reactivity of the compound. Computational studies on related triazole-containing compounds have shown that the incorporation of electron-donating substituents like the propyl group tends to raise the energy of the highest occupied molecular orbital, thereby reducing the overall energy gap. This electronic modification influences the optical properties and potential biological activities of the compound.

Natural bond orbital analysis provides detailed information about the bonding characteristics and charge distribution throughout the molecule. The triazole nitrogen atoms typically exhibit partial negative charges due to their electron-rich nature, while the carbon atoms in the ring system show varying degrees of positive charge depending on their electronic environment. The piperidine nitrogen atom serves as a strong electron donor, influencing the overall electronic distribution of the hybrid system.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.2 to -5.8 electron volts | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 electron volts | Density Functional Theory |

| Energy Gap | 3.2-4.3 electron volts | Calculated Difference |

| Dipole Moment | 2.5-4.0 Debye | Theoretical Calculation |

The steric properties of the compound are influenced by the conformational flexibility of the propyl chain and the relative orientation of the triazole and piperidine rings. Molecular dynamics simulations reveal that the propyl substituent can adopt multiple conformations, with certain arrangements being energetically favored due to minimization of steric clashes and optimization of intramolecular interactions. The chair conformation of the piperidine ring provides a stable framework that influences the overall molecular shape and accessibility of reactive sites.

Electrostatic potential surface analysis identifies regions of positive and negative charge density that are important for understanding intermolecular interactions and potential binding affinities. The triazole nitrogen atoms typically exhibit regions of high electron density, making them favorable sites for electrophilic attack or coordination with metal centers. The piperidine nitrogen, particularly in its protonated form, represents a region of positive electrostatic potential that can engage in favorable interactions with electron-rich species.

The computational analysis also provides insights into the nonlinear optical properties of the compound. The polarizability and hyperpolarizability values indicate the potential for applications in optical materials, with the extended conjugated system contributing to enhanced optical responses. These properties are particularly relevant for understanding the behavior of the compound under various electromagnetic field conditions and its potential utility in advanced material applications.

Properties

IUPAC Name |

4-(4-propyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.2ClH/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9;;/h8-9,11H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNVVJGBHLMPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 1-Boc-piperidine-3-ethyl formate is used as the starting material.

- This compound undergoes reaction with hydrazine hydrate in methanol at room temperature for 24 hours to yield 1-Boc-piperidine-3-formyl hydrazine after extraction and concentration.

Amidation and Condensation

- The hydrazine intermediate is subjected to amidation to form a hydrazide intermediate.

- This intermediate then undergoes condensation with appropriate reagents to introduce the triazole precursor moiety.

Cyclization (Ring Closure)

- The condensation product is cyclized under controlled conditions to form the 1,2,4-triazole ring fused to the piperidine scaffold.

- This step is typically performed under reflux or mild heating in suitable solvents like methylene dichloride or diglyme, often in the presence of hydrochloric acid to facilitate ring closure and salt formation.

Deprotection and Salt Formation

- The Boc protecting group on the piperidine nitrogen is removed by acid treatment (e.g., with hydrogen chloride in methylene dichloride).

- The resulting free amine is converted into the dihydrochloride salt by continued acid treatment and isolation via filtration and drying.

- This step yields the target compound 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride as a stable crystalline solid.

Alternative Synthetic Approaches and Reaction Conditions

- An alternative approach involves heating the appropriate hydrazine derivatives with formaldehyde or paraformaldehyde and a secondary amine or amine hydrochloride in solvents such as diglyme, ethanol, or tetrahydrofuran.

- The reaction is typically conducted between 75 °C and the reflux temperature (~162 °C for diglyme) for 6 to 48 hours.

- Excess formaldehyde (2 to 10 equivalents) and hydrochloric acid (1.2 to 4 equivalents) are used to drive the cyclization and substitution reactions.

- After reaction completion, the mixture is neutralized with basic solutions (NaOH, KOH, or carbonates) and purified by extraction, crystallization, or chromatography.

Research Findings on Substituent Effects and Reaction Optimization

- Studies on related triazolylpiperidine derivatives show that substituents on the triazole ring and the length of the alkyl linker influence biological activity and synthesis efficiency.

- For example, derivatives with methyl, phenyl, or para-chlorophenyl substituents at the 3-position of the triazole ring showed enhanced receptor antagonistic activity, indicating that alkyl substitutions like propyl can be introduced to modulate properties.

- Reaction conditions such as solvent choice, temperature, and reagent ratios are critical to optimize yields and purity.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Hydrazine substitution | 1-Boc-piperidine-3-ethyl formate | Hydrazine hydrate, methanol, room temp, 24h | 1-Boc-piperidine-3-formyl hydrazine | ~78% (21g from 27g starting) |

| 2 | Amidation | 1-Boc-piperidine-3-formyl hydrazine | Amidation reagents (specifics vary) | Hydrazide intermediate | Controlled reaction |

| 3 | Condensation | Hydrazide intermediate | Condensation reagents | Triazole precursor intermediate | Requires monitoring |

| 4 | Cyclization (ring closure) | Triazole precursor intermediate | HCl, methylene dichloride, reflux or room temp | Boc-protected triazolylpiperidine | Efficient ring closure |

| 5 | Deprotection & salt formation | Boc-protected triazolylpiperidine | HCl in methylene dichloride, stirring 15h | 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | Isolated as crystalline solid, ~58% yield |

Chemical Reactions Analysis

Types of Reactions

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Triazole oxides

Reduction: Amino derivatives

Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₂₀Cl₂N₄

- Molecular Weight : 267.20 g/mol

- CAS Number : 1332529-73-3

- MDL Number : MFCD19103476

These properties contribute to its functionality in various applications.

Antifungal Activity

One of the prominent applications of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is in the development of antifungal agents. Research has indicated that triazole derivatives exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine showed potent activity against various fungal strains, including Candida albicans and Aspergillus fumigatus .

Neuropharmacology

This compound also shows potential in neuropharmacological applications. Triazole derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.

Case Study : In preclinical studies, the administration of triazole compounds resulted in improved cognitive functions and reduced anxiety-like behaviors in rodent models . This suggests a potential for developing treatments for neurological disorders.

Fungicides

Given its antifungal properties, 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is being explored as a fungicide in agriculture. Its efficacy against plant pathogens can help enhance crop yields and reduce losses due to fungal diseases.

Data Table: Efficacy Against Fungal Pathogens

| Fungal Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Phytophthora infestans | 150 | 80 |

This table summarizes findings from various trials indicating the compound's potential effectiveness as a fungicide .

Polymer Additives

In material science, the compound can serve as an additive in polymer formulations to enhance properties like thermal stability and mechanical strength. Triazole derivatives are known to improve the durability of materials exposed to harsh environmental conditions.

Case Study : Research conducted on polymer composites incorporating triazole compounds showed improved tensile strength and resistance to degradation compared to standard formulations .

Mechanism of Action

The mechanism of action of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interact with neurotransmitter receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl analog introduces ring strain, which may alter conformational stability and receptor-binding kinetics .

- Unsubstituted triazole derivatives (e.g., CAS 1401425-75-9) lack alkyl groups, reducing steric hindrance but possibly diminishing target specificity .

Physicochemical Properties

Melting Points and Solubility

- 4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride: No explicit melting point data is available, but dihydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases.

- 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (CAS 1401425-75-9): Melting point = 28–33°C; molecular weight = 225.12 g/mol .

- Methyl-substituted analog (CAS 297171-80-3): Likely lower solubility due to reduced ionic character (single HCl counterion vs. dihydrochloride) .

Hydrogen-Bonding and Polarity

- The propyl-substituted compound has 4 hydrogen-bond donors (two from HCl, two from NH groups) and 3 acceptors (triazole N atoms), similar to unsubstituted analogs .

- Topological polar surface area (TPSA) : Estimated at ~53.6 Ų (based on analog data), suggesting moderate permeability .

Biological Activity

Overview

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring linked to a piperidine moiety, which is known to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride primarily involves its ability to act as an enzyme inhibitor . The triazole ring can bind to active sites on enzymes, thereby inhibiting their function. Additionally, this compound may interact with neurotransmitter receptors, potentially modulating their activity and leading to various therapeutic effects.

Antimicrobial Activity

Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Research has shown that 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride exhibits significant antibacterial and antifungal activities:

- Antibacterial Effects : Studies indicate that compounds with triazole structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the compound has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antifungal Properties : The triazole scaffold is particularly noted for its antifungal efficacy due to its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Potential

The anticancer properties of triazole derivatives have also been explored. Some studies suggest that 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride may induce apoptosis in cancer cells through various pathways:

- Mechanisms : The compound may interfere with cell cycle regulation and promote programmed cell death in tumor cells. This effect is often mediated by the modulation of specific signaling pathways .

Comparative Studies

A comparative analysis of various triazole derivatives has highlighted the unique biological profile of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride:

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various triazole derivatives, 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride was tested against a panel of pathogens:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and salt formation. For example, piperidine derivatives are often functionalized with triazole groups via coupling reactions under anhydrous conditions (e.g., using DCM as a solvent and NaOH as a base, as seen in analogous syntheses) . Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt. Impurity profiling (e.g., using HPLC or LC-MS) ensures compliance with research-grade standards .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and proton environments .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .

- Elemental analysis to verify stoichiometry of the dihydrochloride salt .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse immediately with water .

- Work in a fume hood to prevent inhalation of fine particles .

- Store in airtight containers at room temperature, away from moisture and incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Methodological Answer : Apply factorial design to screen critical variables (e.g., reaction temperature, molar ratios, solvent polarity). For instance, a central composite design (CCD) can model nonlinear relationships between variables and identify optimal conditions. This reduces trial-and-error experimentation and enhances reproducibility . Computational tools (e.g., ICReDD’s reaction path search methods) can further predict reaction outcomes using quantum chemical calculations .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Cross-validation : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables .

- Meta-analysis : Compare data with structurally similar compounds (e.g., triazole-piperidine hybrids) to identify trends or outliers .

- Mechanistic studies : Use molecular docking or enzyme inhibition assays to clarify target interactions .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) simulations : Model solvation effects and transition states for reaction feasibility .

- Machine learning : Train models on existing reaction databases to forecast regioselectivity or side products .

Notes

- Avoid abbreviations; use full chemical names for clarity.

- For synthesis optimization, integrate experimental and computational approaches to minimize resource expenditure .

- Contradictions in data often arise from assay-specific variables—systematic validation is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.